molecular formula C10H21NO2 B13481531 Methyl 3-amino-3-ethylheptanoate

Methyl 3-amino-3-ethylheptanoate

Cat. No.: B13481531
M. Wt: 187.28 g/mol
InChI Key: IEJSVLIQPFTMHV-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-ethylheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group and an ester functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-ethylheptanoate typically involves the esterification of 3-amino-3-ethylheptanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

3-amino-3-ethylheptanoic acid+methanolacid catalystMethyl 3-amino-3-ethylheptanoate+water\text{3-amino-3-ethylheptanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-amino-3-ethylheptanoic acid+methanolacid catalyst​Methyl 3-amino-3-ethylheptanoate+water

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the esterification reaction is carried out under controlled temperature and pressure conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-ethylheptanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 3-amino-3-ethylheptanol.

    Substitution: Formation of various substituted amino esters.

Scientific Research Applications

Methyl 3-amino-3-ethylheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-ethylheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-methylheptanoate
  • Ethyl 3-amino-3-ethylheptanoate
  • Methyl 3-amino-3-propylheptanoate

Uniqueness

Methyl 3-amino-3-ethylheptanoate is unique due to its specific combination of an amino group and an ester group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-amino-3-ethylheptanoate

InChI

InChI=1S/C10H21NO2/c1-4-6-7-10(11,5-2)8-9(12)13-3/h4-8,11H2,1-3H3

InChI Key

IEJSVLIQPFTMHV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CC(=O)OC)N

Origin of Product

United States

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